molecular formula C17H18N5O9P B1202093 2-hydroxybenzoyl-AMP

2-hydroxybenzoyl-AMP

Cat. No.: B1202093
M. Wt: 467.3 g/mol
InChI Key: AESBJQJIAHTCHE-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybenzoyl-AMP, also known as Salicyl-AMP, is a specialized nucleotide conjugate of research interest. This compound has a molecular formula of C 17 H 17 N 5 O 9 P and an average molecular mass of 466.323 Da . It features four defined stereocenters, contributing to its structural complexity. The integration of a salicylate (2-hydroxybenzoyl) moiety with an adenosine monophosphate (AMP) group makes it a potentially useful compound for probing biological systems. While direct studies on its specific mechanism are limited, its structure suggests potential research applications. It may serve as a biochemical tool for investigating nucleotide-utilizing enzymes, such as adenylation domains found in non-ribosomal peptide synthetases (NRPS) . Researchers might also explore its role in metabolic pathway studies, given the central importance of AMP-activated protein kinase (AMPK) in cellular energy regulation, though a direct link to this compound has not been established . Furthermore, the salicylate component, a well-known pharmacophore, could make this compound a candidate for studying anti-inflammatory or antimicrobial pathways, drawing parallels to the multifaceted functions of other bioactive peptides . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N5O9P

Molecular Weight

467.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-hydroxybenzoate

InChI

InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

AESBJQJIAHTCHE-XNIJJKJLSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

Enzymatic Biosynthesis of 2 Hydroxybenzoyl Amp

Precursors and Substrate Specificity for Adenylation

Salicylic (B10762653) acid, a monohydroxybenzoic acid, serves as the foundational substrate for the synthesis of 2-hydroxybenzoyl-AMP. ebi.ac.ukebi.ac.uk This colorless, crystalline organic acid is recognized by specific adenylating enzymes that catalyze its activation. expasy.orgqmul.ac.uk The enzyme facilitates the attachment of an adenosine (B11128) monophosphate (AMP) group to the carboxyl group of salicylic acid. nih.govebi.ac.uk This activation is a prerequisite for its participation in downstream biosynthetic pathways, such as the production of siderophores like amychelin. acs.org

Adenosine triphosphate (ATP) is the universal energy currency in biological systems and, in this context, functions as the donor of the AMP moiety. researchgate.netnih.gov The hydrolysis of ATP to AMP and pyrophosphate provides the thermodynamic driving force for the formation of the high-energy acyl-adenylate bond in this compound. researchgate.netwikipedia.org This enzymatic step is characteristic of the adenylate-forming enzyme superfamily. researchgate.net

Salicylic Acid (2-hydroxybenzoic acid) as a Key Precursor

Characterization of Adenylating Enzymes

The enzymes responsible for the formation of this compound belong to a large superfamily of adenylate-forming enzymes. These enzymes share a common mechanistic feature of activating a carboxylic acid via the formation of an acyl-AMP intermediate. researchgate.net

Salicylate (B1505791)—CoA Ligase (EC 6.2.1.65) Mechanisms and Homologs

Salicylate—CoA ligase (EC 6.2.1.65) is an enzyme that activates salicylate by adenylating it to form (2-hydroxybenzoyl)adenylate. expasy.orgqmul.ac.ukenzyme-database.org This is the first step in a two-part reaction where the activated 2-hydroxybenzoyl group is then transferred to coenzyme A (CoA). qmul.ac.ukenzyme-database.orgenzyme-database.org This enzyme has been identified in bacteria such as Thauera aromatica and Streptomyces sp. WA46, where it is involved in the anaerobic degradation of salicylate. expasy.orgqmul.ac.ukgenome.jp The reaction mechanism involves the formation of a tightly bound this compound intermediate. enzyme-database.orgenzyme-database.org

Hydroxybenzoyl-AMP Ligases in Siderophore Biosynthesis

In the biosynthesis of many siderophores, which are iron-chelating compounds produced by microorganisms, hydroxybenzoyl-AMP ligases play a pivotal role. acs.org For instance, in the production of amychelin by Amycolatopsis sp. AA4, a hydroxybenzoyl-AMP ligase (AmcH) is responsible for adenylating salicylate and loading it onto an aryl carrier protein (ArCP) domain of a non-ribosomal peptide synthetase (NRPS). acs.org Similarly, in Mycobacterium tuberculosis, the enzyme MbtA, a salicyl-AMP ligase, catalyzes the ATP-dependent formation of salicyl-AMP as the initial step in mycobactin (B74219) biosynthesis. uniprot.org These enzymes exhibit a preference for their native aryl acid substrates. nih.gov

Aryl Acid Adenylating Enzymes (AAAEs) Superfamily Overview

Aryl Acid Adenylating Enzymes (AAAEs) constitute a large superfamily of enzymes that activate aryl acids, including salicylic acid and its derivatives. nih.gov These enzymes are typically involved in the initial stages of non-ribosomal peptide synthetase (NRPS)-templated siderophore biosynthesis. nih.gov They are characterized by a conserved structural fold with a large N-terminal domain and a smaller C-terminal domain, which together form the active site. nih.govebi.ac.uk The AAAE superfamily catalyzes a two-step reaction: the formation of an aryl-AMP intermediate followed by the transfer of the aryl group to an ArCP. nih.gov This diverse family of enzymes plays a crucial role in the production of a wide array of secondary metabolites. researchgate.net

Enzyme/Enzyme ClassEC NumberOrganism(s)Function/PathwaySubstratesProducts
Salicylate—CoA ligase6.2.1.65Thauera aromatica, Streptomyces sp. WA46Salicylate degradationSalicylate, ATP, CoA2-hydroxybenzoyl-CoA, AMP, Diphosphate
MbtA-Mycobacterium tuberculosisMycobactin biosynthesisSalicylate, ATPSalicyl-AMP, Diphosphate
AmcH-Amycolatopsis sp. AA4Amychelin biosynthesisSalicylate, ATPThis compound
EntE-Escherichia coliEnterobactin (B1671361) biosynthesis2,3-dihydroxybenzoate, ATP2,3-dihydroxybenzoyl-AMP

Molecular Mechanisms of this compound Formation

The formation of this compound, also known as salicyl-AMP, is a critical activation step in the biosynthesis of various natural products, particularly in the pathways leading to siderophores and other secondary metabolites. nih.govebi.ac.uk This process is catalyzed by a superfamily of enzymes known as adenylate-forming enzymes or acyl-AMP ligases. nih.govnih.gov These enzymes activate a carboxylate substrate, in this case, 2-hydroxybenzoic acid (salicylate), by coupling it with adenosine monophosphate (AMP), derived from adenosine triphosphate (ATP). nih.gov

Two-Step Adenylation-Ligation Reaction Pathways

The synthesis of this compound is the first part of a two-step catalytic mechanism commonly employed by adenylate-forming enzymes. nih.gov This mechanism is analogous to the one used by aminoacyl-tRNA synthetases. nih.gov

Step 1: Adenylation The process begins with the enzyme binding both ATP and the carboxylate substrate, 2-hydroxybenzoic acid. The enzyme then catalyzes the nucleophilic attack of the carboxylate oxygen on the α-phosphate of ATP. This reaction forms a mixed phospho-carboxylic anhydride (B1165640) bond, resulting in the creation of the this compound intermediate and the release of an inorganic pyrophosphate (PPi) molecule. nih.govwikipedia.org This acyl-adenylate intermediate remains tightly bound to the active site of the enzyme. nih.gov

Step 2: Ligation/Transfer Following its formation, the activated 2-hydroxybenzoyl moiety is transferred to an acceptor molecule. The nature of this acceptor varies depending on the specific biosynthetic pathway.

Transfer to Coenzyme A (CoA): In salicylate degradation pathways, enzymes like salicylate–CoA ligase (encoded by sdgA) transfer the 2-hydroxybenzoyl group to the thiol of Coenzyme A, forming 2-hydroxybenzoyl-CoA and releasing AMP. enzyme-database.orggenome.jpuniprot.org The reaction is: this compound + CoA ⇌ 2-hydroxybenzoyl-CoA + AMP. enzyme-database.orggenome.jp

Transfer to a Carrier Protein: In the biosynthesis of siderophores like mycobactin, the MbtA enzyme transfers the salicyl group to a specific aryl carrier protein (ArCP) domain of a larger non-ribosomal peptide synthetase (NRPS) enzyme, MbtB. ebi.ac.uknih.govebi.ac.uk This transfer to the phosphopantetheinyl arm of the carrier protein initiates the assembly of the siderophore scaffold. ebi.ac.ukebi.ac.uk

This two-step process of adenylation followed by ligation or transfer is a recurring theme in the biosynthesis of complex natural products. nih.govjmb.or.krjmb.or.kr

Role of Pyrophosphate Release in Reaction Energetics

This is achieved through the action of the ubiquitous enzyme pyrophosphatase, which catalyzes the rapid and essentially irreversible hydrolysis of pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi). wikipedia.orgvaia.comnih.gov

PPi + H₂O → 2 Pi

Genetic Determinants of this compound Synthesizing Enzymes

The enzymes responsible for synthesizing this compound and its analogs are encoded by specific genes, which are often found organized into clusters within the genomes of microorganisms. unl.ptresearchgate.net These gene clusters typically contain all the necessary genetic information for the biosynthesis of a particular secondary metabolite, facilitating coordinated regulation and horizontal gene transfer. unl.pt

Identification and Characterization of Encoding Genes (e.g., sdgA, mbtA, entE homologs)

Several genes encoding enzymes that catalyze the formation of aryl-AMP intermediates have been identified and characterized from various bacteria. These enzymes belong to the adenylate-forming enzyme superfamily and often show specificity for their respective aryl-carboxylate substrates.

GeneEnzymeOrganismFunctionSubstrate Specificity
sdgA Salicylate-CoA ligaseStreptomyces sp. WA46, Thauera aromaticaSalicylate degradation enzyme-database.orggenome.jpHigh specificity for salicylate over analogs like benzoate (B1203000) or 3/4-hydroxybenzoate. uniprot.org
mbtA Salicyl-AMP ligaseMycobacterium tuberculosisMycobactin siderophore biosynthesis ebi.ac.uknih.govActivates salicylic acid for incorporation into the mycobactin core. nih.gov
entE 2,3-Dihydroxybenzoate-AMP ligaseEscherichia coli, Bacillus cereus, Citrobacter sp.Enterobactin siderophore biosynthesis researchgate.netuniprot.orguniprot.orgActivates 2,3-dihydroxybenzoate (DHB) for subsequent steps. researchgate.netebi.ac.uk
amcH Hydroxybenzoyl-AMP ligaseAmycolatopsis sp. AA4Amychelin siderophore biosynthesis acs.orgAdenylates salicylate for loading onto an aryl carrier protein. acs.org

sdgA : This gene encodes salicylate-CoA ligase, an enzyme involved in the aerobic degradation of salicylate. enzyme-database.orguniprot.org It activates salicylate to this compound before transferring it to Coenzyme A. enzyme-database.org Studies have shown the enzyme has a strong preference for salicylate as its substrate. uniprot.org

mbtA : Found in Mycobacterium tuberculosis, mbtA encodes a crucial stand-alone adenylation enzyme that initiates the biosynthesis of the mycobactin siderophores, which are essential for virulence. ebi.ac.uknih.gov The MbtA protein activates salicylic acid and loads the resulting salicyl-AMP onto the aryl carrier protein domain of MbtB. ebi.ac.ukebi.ac.uk

entE : As a key component of the enterobactin biosynthetic pathway in E. coli and other bacteria, EntE is responsible for the adenylation of 2,3-dihydroxybenzoate (DHB), a precursor to the siderophore. researchgate.netuniprot.org Research has shown that the activity of EntE can be significantly enhanced through a protein-protein interaction with EntA, the enzyme that synthesizes DHB. researchgate.net

Gene Cluster Organization in Biosynthetic Pathways

The genes encoding adenylate-forming enzymes like those that produce this compound are rarely found in isolation. They are typically part of larger biosynthetic gene clusters (BGCs) that code for the entire metabolic pathway. unl.ptresearchgate.netnih.gov This clustering allows for the efficient co-regulation of all genes required to produce a specific compound.

Mycobactin (mbt) Cluster: In M. tuberculosis, the mbtA gene is the first gene in a large, 24-kilobase cluster designated mbtA-J. ebi.ac.ukebi.ac.uk This cluster contains ten genes encoding the non-ribosomal peptide synthetases (e.g., mbtB, mbtE, mbtF), polyketide synthases (mbtC, mbtD), and other enzymes required for the complete assembly of the mycobactin siderophore. ebi.ac.uk The organization includes the gene mbtI, which synthesizes the salicylate precursor itself from chorismate. ebi.ac.ukebi.ac.uk

Salicylate Degradation (sdg) Cluster: In Streptomyces sp. WA46, the sdgA gene is located within a 13.5-kb gene cluster involved in salicylate degradation. rhea-db.org This cluster contains nine open reading frames (sdgABCDEFGHR) that, when expressed together, are sufficient for the complete breakdown of salicylate. rhea-db.org

Amychelin (amc) Cluster: The biosynthesis of the siderophore amychelin in Amycolatopsis sp. AA4 is directed by a gene cluster containing the amcH gene (an entE homolog). acs.org This cluster also includes genes for non-ribosomal peptide synthetases (amcF, amcG, amcI, amcJ) and a gene for salicylate synthesis (amcL), demonstrating a complete toolkit for producing the final molecule. acs.org

This conserved strategy of gene clustering underscores its evolutionary advantage for producing complex natural products, ensuring that all necessary enzymatic components are inherited and expressed together. unl.ptresearchgate.net

Metabolic Roles of 2 Hydroxybenzoyl Amp As an Activated Intermediate

Central Role in Siderophore Biosynthesis

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron from the environment. The biosynthesis of many of these molecules, particularly those containing a 2-hydroxybenzoyl or a related dihydroxybenzoyl group, proceeds via non-ribosomal peptide synthetase (NRPS) or hybrid NRPS/PKS (polyketide synthase) assembly lines. A crucial initiating step in these pathways is the activation of salicylic (B10762653) acid (2-hydroxybenzoic acid) or its hydroxylated analog to a high-energy acyl-adenylate intermediate, 2-hydroxybenzoyl-AMP or dihydroxybenzoyl-AMP, respectively. This activation is typically catalyzed by a dedicated adenylation (A) domain or a standalone adenylating enzyme.

The involvement of an activated 2-hydroxybenzoyl intermediate is a recurring theme in the biosynthesis of several prominent siderophores.

Amychelin: This mixed-ligand siderophore, produced by Amycolatopsis sp. AA4, contains a 2-hydroxybenzoyl-oxazoline group. acs.orgnih.govacs.org Its biosynthetic pathway involves a hydroxybenzoyl-AMP ligase (AmcH) which adenylates salicylate (B1505791) to form this compound. acs.org This activation is the first step for its incorporation into the growing amychelin molecule. acs.orgnih.govacs.orgresearchgate.net

Mycobactin (B74219): The biosynthesis of mycobactin, a virulence-conferring siderophore from Mycobacterium tuberculosis, is initiated by the enzyme MbtA. uniprot.orgnih.govopenmicrobiologyjournal.com MbtA is a salicyl-AMP ligase that catalyzes the ATP-dependent adenylation of salicylate to generate the salicyl-AMP intermediate (this compound). uniprot.orgnih.gov This step is essential for the assembly of the mycobactin structure. uniprot.orgopenmicrobiologyjournal.com

Enterobactin (B1671361): Produced by Escherichia coli and other enteric bacteria, enterobactin is a powerful siderophore derived from 2,3-dihydroxybenzoic acid (DHB). uniprot.orgnih.gov The enzyme 2,3-dihydroxybenzoate-AMP ligase (EntE) activates DHB by forming a (2,3-dihydroxybenzoyl)adenylate intermediate. nih.govnih.govebi.ac.ukresearchgate.net This activated DHB is then ready for subsequent steps in the enterobactin assembly line. uniprot.orgnih.gov While the precursor is DHB, the activation mechanism via an AMP-ligase is analogous to that of salicylate.

Acinetobactin (B221850): The biosynthesis of acinetobactin in the pathogenic bacterium Acinetobacter baumannii also relies on the activation of an aryl acid. nih.govplos.org The pathway begins with the activation of 2,3-dihydroxybenzoate (DHB) by the adenylating enzyme BasE, which forms an aryl-adenylate intermediate. nih.gov This activated moiety is then transferred for the assembly of the final siderophore. nih.govplos.org

SiderophoreProducing Organism (Example)Activating EnzymePrecursor AcidActivated Intermediate
Amychelin Amycolatopsis sp. AA4AmcH (hydroxybenzoyl-AMP ligase)SalicylateThis compound
Mycobactin Mycobacterium tuberculosisMbtA (salicyl-AMP ligase)SalicylateThis compound
Enterobactin Escherichia coliEntE (2,3-dihydroxybenzoate-AMP ligase)2,3-dihydroxybenzoate(2,3-dihydroxybenzoyl)adenylate
Acinetobactin Acinetobacter baumanniiBasE2,3-dihydroxybenzoateAryl-adenylate intermediate

Following its formation, the activated 2-hydroxybenzoyl (or dihydroxybenzoyl) moiety is not released as a free intermediate. Instead, it is transferred to a specific carrier protein domain, most commonly an Aryl Carrier Protein (ArCP) or a Peptidyl Carrier Protein (PCP) that is part of the larger NRPS machinery. acs.orguniprot.orgopenmicrobiologyjournal.com This transfer is a crucial step that tethers the building block to the assembly line for subsequent condensation and modification reactions.

In mycobactin biosynthesis , the MbtA enzyme, after forming salicyl-AMP, catalyzes the transfer of the activated salicylate to the aryl carrier protein (ArCP) domain of the MbtB protein, forming a salicyl-S-ArCP thioester. uniprot.orgopenmicrobiologyjournal.com Similarly, in amychelin synthesis , the hydroxybenzoyl-AMP ligase AmcH is proposed to load the activated salicylate onto the ArCP domain within the AmcG non-ribosomal peptide synthetase. acs.org For enterobactin , the activated 2,3-dihydroxybenzoyl group is transferred from the enzyme-bound adenylate to the holo-EntB protein, which contains an ArCP domain. uniprot.orgnih.gov This process is also observed in acinetobactin synthesis, where the BasE-activated DHB is transferred to the pantetheine (B1680023) cofactor of the BasF aryl carrier protein. nih.gov This covalent attachment to the carrier protein ensures the efficient and ordered assembly of the final siderophore structure.

Siderophore PathwayActivating EnzymeActivated IntermediateReceiving DomainResulting Intermediate
Mycobactin MbtAThis compoundArCP domain of MbtBSalicyl-S-ArCP
Amychelin AmcHThis compoundArCP domain of AmcGSalicyl-S-ArCP
Enterobactin EntE(2,3-dihydroxybenzoyl)adenylateArCP domain of holo-EntBDHB-S-ArCP
Acinetobactin BasEAryl-adenylateArCP domain of BasFDHB-S-ArCP

Incorporation into Specific Siderophores (e.g., Amychelin, Mycobactin, Enterobactin, Acinetobactin)

Involvement in Aromatic Compound Degradation Pathways

Beyond its anabolic role in siderophore synthesis, this compound is also a key intermediate in the catabolism of aromatic compounds, specifically the degradation of salicylate by certain microorganisms.

Several bacteria, including Thauera aromatica and Streptomyces sp. WA46, can utilize salicylate as a carbon and energy source. expasy.orgenzyme-database.orgnih.govgenome.jp In these degradation pathways, the initial step is the activation of the chemically stable salicylate molecule. This activation is achieved by a salicylate--CoA ligase, which catalyzes the formation of a salicylate-adenylate intermediate, which is this compound. expasy.orgenzyme-database.orguniprot.org This reaction is analogous to the activation step in siderophore biosynthesis but serves a catabolic purpose.

Enzyme Kinetics and Structural Biology of 2 Hydroxybenzoyl Amp Interactions

Kinetic Characterization of Ligases and Transferases

The efficiency and specificity of the enzymes that produce and utilize 2-hydroxybenzoyl-AMP are defined by their kinetic parameters. These parameters are crucial for understanding the enzyme's catalytic mechanism and its role within a metabolic pathway.

The catalytic efficiency of adenylating enzymes is described by the Michaelis-Menten constants, Kcat (the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time) and Km (the substrate concentration at which the reaction rate is half of its maximum). libretexts.orgpressbooks.pub

Several adenylating enzymes that activate aryl acids have been characterized. While many preferentially use 2,3-dihydroxybenzoate (DHB), some, like MbtA and CahJ, natively use salicylic (B10762653) acid (SAL), and others, like BasE and EntE, can accept salicylic acid as an alternative substrate. umich.edunih.govnih.gov For instance, BasE from Acinetobacter baumannii, which primarily activates DHB for acinetobactin (B221850) biosynthesis, also processes salicylic acid. The kinetic parameters for BasE with both its native and non-native substrates have been determined. nih.govnih.gov With its preferred substrate DHB, BasE has a Km of 1.51 µM and a kcat of 207 min⁻¹. When using salicylic acid, the affinity is lower (Km = 13.2 µM) and the turnover rate is reduced (kcat = 75 min⁻¹). nih.gov Similarly, EntE from E. coli shows a kcat of 2.8 s⁻¹ and a Km of 2.5 µM for its native substrate, 2,3-DHB. nih.gov

The enzyme CahJ, involved in cahuitamycin biosynthesis, natively selects salicylic acid and 6-methylsalicylic acid as starter units. umich.edu The kinetic parameters for various aryl-CoA ligases also provide insight. Benzoate-CoA ligase from Thauera aromatica has an apparent Km for benzoate (B1203000) of 25 µM and a Vmax of 16.5 µmol min⁻¹ mg⁻¹. nih.gov

Table 1: Kinetic Parameters of Adenylating Enzymes with Aryl Acid Substrates
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
BasEA. baumannii2,3-Dihydroxybenzoic Acid (DHB)1.513.452.29 x 10⁶ nih.gov
BasEA. baumanniiSalicylic Acid (SAL)13.21.259.47 x 10⁴ nih.gov
BasEA. baumannii3-Hydroxybenzoic Acid1.00.0838.3 x 10⁴ nih.gov
EntEE. coli2,3-Dihydroxybenzoic Acid (DHB)2.52.81.12 x 10⁶ nih.gov

The substrate specificity of adenylating enzymes is a key determinant of the final natural product structure. This specificity is governed by the binding affinity for different aryl acid substrates. Binding affinity is often measured as the dissociation constant (Kd), which indicates how tightly a ligand binds to a protein. nih.gov

Studies on a range of aryl acid adenylating enzymes (AAAEs) have shown a clear preference for their native substrates. For enzymes that activate salicylic acid (salicylating enzymes) like MbtA and YbtE, the Kd for salicylic acid is in the micromolar range (11.9–43.7 µM). In contrast, enzymes that activate 2,3-dihydroxybenzoate (DHB), such as EntE, BasE, and VibE, bind DHB more tightly, with Kd values ranging from 1.6 to 8.2 µM. nih.gov The additional hydroxyl group in DHB compared to salicylic acid generally enhances binding affinity for these specific enzymes. nih.gov

The enzyme BasE, for example, binds its native substrate DHB with a Kd of 2.63 µM, whereas its affinity for salicylic acid is approximately 6-fold lower. nih.govnih.gov The reaction product, AMP, is a weak ligand for all tested adenylating enzymes, with Kd values ranging from 12 to 260 µM. nih.gov Stable, non-hydrolyzable adenylate analogues, such as 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), have been synthesized and shown to be potent, tight-binding inhibitors of these enzymes, with dissociation constants in the low nanomolar range. nih.govnih.gov For EntE, Sal-AMS and its DHB equivalent (DHB-AMS) exhibit apparent Ki values of 0.9 nM and 3.8 nM, respectively. nih.gov

Table 2: Dissociation Constants (Kd) of Various Ligands for Adenylating Enzymes
EnzymeLigandKd (µM)Reference
MbtASalicylic Acid43.7 nih.gov
YbtESalicylic Acid11.9 nih.gov
BasE2,3-Dihydroxybenzoic Acid2.63 nih.gov
BasESalicylic Acid16.7 nih.gov
EntE2,3-Dihydroxybenzoic Acid8.18 nih.gov
EntESalicylic Acid33.6 nih.gov
VibE2,3-Dihydroxybenzoic Acid1.64 nih.gov
VibESalicylic Acid8.83 nih.gov

Determination of Kinetic Parameters (Kcat, Km)

Structural Elucidation of Enzyme-Ligand Complexes

X-ray crystallography provides atomic-level insights into how enzymes recognize and bind their substrates. These studies are fundamental to understanding the molecular basis of catalysis and specificity.

Due to the high-energy, unstable nature of the this compound intermediate, structural studies typically employ stable, non-hydrolyzable analogs that mimic this intermediate. nih.gov A common analog is 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), where a sulfamoyl group replaces the labile phosphate (B84403) anhydride (B1165640) linkage. nih.govnih.gov

Crystal structures of adenylating enzymes like BasE from A. baumannii and CahJ from Streptomyces gandocaensis in complex with such analogs reveal key features of the active site. umich.edunih.gov In CahJ, the salicylate (B1505791) moiety is bound in a defined pocket where the 2-hydroxy group forms a crucial hydrogen bond with the side chain of an asparagine residue (Asn236). umich.edu This interaction is critical, as substrates lacking a 2-hydroxy group show significantly reduced activity. The binding pocket of CahJ has steric blocks at the 3-position, explaining its low activity towards 3-substituted salicylates, but has open pockets at the 4, 5, and 6 positions, accounting for its promiscuity in accepting substrates with substituents at these locations. umich.edu Similarly, in BasE, specific residues are conserved that discriminate between 2-hydroxybenzoyl and 2,3-dihydroxybenzoyl substrates. nih.gov The structure of DhbE, an archetype for these domains, shows the active site located in a deep cavity at the interface of its two domains. ebi.ac.uk

Adenylating enzymes are highly dynamic and undergo significant conformational changes during their catalytic cycle. nih.gov These enzymes typically consist of a large N-terminal domain and a smaller C-terminal domain. The catalytic process involves a dramatic domain rearrangement. asm.org

The catalytic cycle begins with the enzyme in an "open" conformation. Upon binding the aryl acid and ATP, the smaller C-terminal domain rotates by approximately 140 degrees to close the active site, adopting the "adenylation" conformation. asm.orgnih.gov In this closed state, the substrates are positioned for the nucleophilic attack of the carboxylate on the α-phosphate of ATP, leading to the formation of the acyl-adenylate intermediate and pyrophosphate. nih.govnih.gov Following the release of pyrophosphate, the enzyme binds the acceptor carrier protein. The C-terminal domain then rotates back to the "thiolation" or "open" conformation, which reorients the active site to facilitate the transfer of the acyl group to the carrier protein's phosphopantetheine arm. asm.orgnih.gov This large-scale domain movement is essential for orchestrating the two distinct half-reactions of adenylation and acyl transfer. nih.gov

Crystallographic Studies of Adenylating Enzymes in Complex with this compound Analogs

Protein-Protein Interactions within Biosynthetic Machinery

The adenylating enzyme does not act in isolation. Its function is intimately linked to interactions with other proteins, most notably the acyl or aryl carrier proteins (ACPs or ArCPs) that shuttle the activated intermediates. nih.govescholarship.org These protein-protein interactions are often transient, making them challenging to study, but they are essential for the directed flow of the biosynthetic pathway. escholarship.orgrsc.org

In the biosynthesis of acinetobactin, the adenylating enzyme BasE activates DHB and transfers it to the ArCP domain of the protein BasF. nih.govscispace.com Similarly, in mitomycin biosynthesis, the CoA ligase MitE and the ACP MmcB are involved in the assembly process. mdpi.com The carrier proteins are small, acidic proteins that present a phosphopantetheine cofactor, attached to a conserved serine residue, as a long, flexible arm. nih.govnih.gov This arm swings into the active site of the adenylating enzyme to accept the activated 2-hydroxybenzoyl group. nih.gov

The interaction interface between the adenylating enzyme and the carrier protein is crucial for recognition and efficient transfer. Studies on fatty acid biosynthesis in E. coli have shown that these interactions are mediated by specific residues on the surfaces of both proteins. escholarship.org In the context of siderophore biosynthesis, the interaction ensures that the correct activated aryl acid is loaded onto the cognate carrier protein, maintaining the fidelity of the assembly line. nih.gov In some systems, additional "editing" or "rescue" enzymes exist, such as the thioesterase YbdB (also known as EntH) in E. coli, which can hydrolyze mis-acylated carrier proteins, acting as a proofreading mechanism to maintain pathway efficiency. acs.org

Multi-enzyme Complex Formation and Substrate Channeling

In many biosynthetic pathways, the enzymes responsible for sequential reactions are organized into multi-enzyme complexes. This arrangement offers several advantages, including increased efficiency and coordination of metabolic processes. The formation of such complexes can facilitate substrate channeling, a process where the product of one enzyme is directly transferred to the active site of the next enzyme in the pathway without diffusing into the bulk solvent. nih.govd-nb.info

In the context of this compound, the adenylation domain that produces this intermediate is often part of a larger NRPS assembly line. biorxiv.org For instance, in the biosynthesis of pyochelin in Pseudomonas aeruginosa, the salicylate-adenylating enzyme PchD activates salicylate to form salicyl-AMP. researchgate.net This intermediate is then transferred to the next enzyme in the pathway, PchE. researchgate.net This sequential action within a multi-enzyme complex suggests the potential for substrate channeling, ensuring the efficient transfer of the reactive this compound intermediate. biorxiv.org

The existence of multi-enzyme complexes can be inferred when enzymes from the same metabolic pathway are co-purified. The constant ratio of enzyme activities during isolation further supports the presence of a stable complex. The study of these complexes, such as the pyruvate (B1213749) dehydrogenase complex, has provided significant insights into their structure and function.

Allosteric Regulation through Inter-protein Communication

Allosteric regulation is a crucial mechanism for controlling enzyme activity, where the binding of an effector molecule at a site other than the active site modulates the enzyme's catalytic function. mgcub.ac.in This regulation is vital for maintaining cellular homeostasis and coordinating metabolic pathways. mgcub.ac.in

In the context of this compound synthesis, inter-protein communication within a multi-enzyme complex can lead to allosteric regulation. The binding of a substrate or product to one enzyme in the complex can induce conformational changes that are transmitted to other enzymes, thereby altering their activity.

For example, in tryptophan synthase, a well-studied bienzyme complex, the activities of the α and β subunits are allosterically regulated. frontiersin.org The binding of a ligand to the α-subunit influences the catalytic activity of the β-subunit through a conformational change propagated across the subunit interface. frontiersin.org This ensures the coordinated synthesis of L-tryptophan. frontiersin.org

Design and Characterization of Enzyme Inhibitors Targeting this compound Formation

The enzymes that catalyze the formation of this compound are attractive targets for the development of novel antimicrobial agents, as their inhibition can disrupt essential pathways like siderophore biosynthesis. acs.org

Rational Design of Adenylate Analogs

A prominent strategy for inhibiting adenylation domains is the rational design of adenylate analogs. These molecules are designed to mimic the structure of the natural this compound intermediate or the transition state of the adenylation reaction. mdpi.com

A key class of these inhibitors is the 5'-O-[N-(acyl)sulfamoyl]adenosines. mdpi.com For instance, 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) is a potent bisubstrate inhibitor that bridges the salicylate and adenosine (B11128) moieties. mdpi.com It acts as a nonhydrolyzable analog of the salicyl-AMP intermediate. mdpi.com Structural studies of Sal-AMS in complex with adenylation domains like PchD from P. aeruginosa have provided valuable insights into its binding mode and have guided the design of more potent inhibitors. osti.gov

Another example is the development of inhibitors for MbtA, the salicylate-activating enzyme from M. tuberculosis. Researchers have designed and synthesized a series of bisubstrate inhibitors, leading to the identification of compounds with potent antitubercular activity. acs.org Molecular modeling has been instrumental in understanding the structure-activity relationships of these inhibitors. acs.org

The table below summarizes some rationally designed adenylate analogs targeting enzymes involved in this compound formation.

Compound NameTarget EnzymeOrganismInhibition TypeReference
Salicyl-AMSMbtA, PchDM. tuberculosis, P. aeruginosaBisubstrate inhibitor mdpi.comosti.gov
4-cyano-salicyl-AMSPchDP. aeruginosaModified bisubstrate inhibitor osti.gov
Acylsulfamide 10MbtAM. tuberculosisBisubstrate inhibitor acs.org
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS)EntEE. coliBisubstrate inhibitor mdpi.com

High-Throughput Screening Approaches for Novel Inhibitors

High-throughput screening (HTS) is a powerful method for identifying novel enzyme inhibitors from large compound libraries. creative-enzymes.comnumberanalytics.com Various HTS assays have been developed to screen for inhibitors of adenylation domains.

One common approach is to use fluorescence polarization (FP) displacement assays. nih.gov In this method, a fluorescently labeled ligand binds to the enzyme, resulting in a high FP signal. When a compound from the library displaces the labeled ligand, the FP signal decreases, indicating a potential inhibitor. This technique has been successfully used to identify inhibitors of BasE, a 2,3-dihydroxybenzoate-activating enzyme from Acinetobacter baumannii. nih.gov

Other HTS methods may measure the enzymatic activity directly, for example, by quantifying the production of pyrophosphate or the consumption of ATP. researchgate.net These assays can be adapted to a high-throughput format, allowing for the rapid screening of thousands of compounds. nih.govbiorxiv.org

The table below outlines different HTS approaches used for identifying enzyme inhibitors.

Assay TypePrincipleApplication ExampleReference
Fluorescence PolarizationDisplacement of a fluorescently labeled ligandScreening for BasE inhibitors nih.gov
Colorimetric Malachite GreenMeasures orthophosphate generated during the reactionDdlB activity measurement researchgate.net
Radiometric AssayMeasures hydrolysis of a radiolabeled substrateScreening for secreted acid sphingomyelinase inhibitors nih.gov

Structure-Activity Relationship (SAR) Studies of Inhibitor Classes

Once a class of inhibitors has been identified, either through rational design or HTS, structure-activity relationship (SAR) studies are conducted to optimize their potency and selectivity. researchgate.netnih.gov SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its inhibitory activity.

For inhibitors of this compound formation, SAR studies have provided crucial insights. For example, in the case of 1-(2-hydroxybenzoyl)-thiosemicarbazides, it was found that the 2-hydroxyl group on the benzoyl scaffold is essential for enzymatic inhibition. researchgate.net Modifications at other positions of the molecule can be made to improve properties like antimicrobial activity and reduce cytotoxicity. researchgate.net

Similarly, for the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, SAR studies have led to the identification of compounds with nanomolar potency against 12-lipoxygenase and excellent selectivity. nih.gov

The results of SAR studies are often used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized compounds and further guide the drug discovery process. dovepress.com

Analytical Methodologies for 2 Hydroxybenzoyl Amp Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods offer rapid and often non-destructive ways to detect and quantify molecules by measuring their interaction with electromagnetic radiation. For 2-hydroxybenzoyl-AMP, these techniques are valuable for monitoring its formation in enzymatic reactions.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com The absorption of light corresponds to electronic transitions within a molecule, and the wavelength of maximum absorbance (λmax) is characteristic of its chromophores (light-absorbing functional groups). azooptics.com

The structure of this compound contains two primary chromophores: the 2-hydroxybenzoyl (salicyl) group and the adenine (B156593) ring of the AMP moiety. Benzene derivatives and aromatic compounds typically display π→π* transitions in the UV region. azooptics.commsu.edu The adenine component of adenosine (B11128) monophosphate (AMP) is known to have a characteristic maximum absorption peak around 259-260 nm. researchgate.net The salicylate (B1505791) portion also absorbs in the UV range. Therefore, the UV-Vis spectrum of this compound is a composite of these two parts. Spectrophotometric analysis can be used to monitor the progress of enzymatic reactions that produce or consume this compound by observing changes in absorbance at a specific wavelength. For instance, the formation of the adenylate can be tracked by monitoring the increase in absorbance at a wavelength where the product absorbs more strongly than the reactants.

FeatureDescriptionTypical Value/Range
Principle Measures the absorption of UV and visible light by chromophores in the molecule.Wavelength range: 190-800 nm. azooptics.com
Chromophores 2-hydroxybenzoyl group, Adenine ring.Adenine λmax ~260 nm. researchgate.net
Application Monitoring enzymatic reactions, purity assessment.Qualitative and quantitative analysis. nih.gov

Fluorescence-based Assays (e.g., FRET)

Fluorescence-based assays provide high sensitivity for studying molecular interactions and enzyme kinetics. These methods are particularly useful for high-throughput screening of enzymes that produce aryl-AMP intermediates like this compound.

Fluorescence Polarization (FP): This technique is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light. nicoyalife.com When this tracer binds to a larger molecule, such as an enzyme, its rotation slows, and the polarization of the emitted light increases. nicoyalife.com For enzymes that activate salicylic (B10762653) acid, a fluorescent probe based on a tight-binding inhibitor, such as 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), can be designed. nih.gov The binding of this probe to the enzyme results in a high FP signal. The displacement of the probe by native substrates (like salicylic acid) or inhibitors leads to a decrease in the FP signal, allowing for the determination of binding affinities (dissociation constants, KD) and inhibitor potencies. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). nicoyalife.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. nicoyalife.com While not as commonly cited for this compound itself, FRET can be engineered into assay systems to monitor binding events or conformational changes in the enzymes that synthesize it. For example, an enzyme could be labeled with a donor fluorophore and a substrate analog with an acceptor. The binding event would bring the two into proximity, resulting in a detectable FRET signal.

Assay TypePrincipleApplicationKey Parameters
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent probe upon binding to a larger molecule. nicoyalife.comDetermining binding affinities (KD) of substrates and inhibitors to salicylate-activating enzymes. nih.govFluorescent probe (e.g., Fl-Sal-AMS), Dissociation Constant (KD). nih.gov
FRET Non-radiative energy transfer between donor and acceptor fluorophores in close proximity. nicoyalife.comStudying protein-ligand interactions and conformational changes.Donor/Acceptor pair, Förster distance. nicoyalife.com

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for the purification, identification, and precise quantification of this compound from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). chemicalbook.com For a polar molecule like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The components of the mixture are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The separated components are detected as they elute from the column, typically using a UV detector set to a wavelength where the analyte absorbs light (e.g., ~254-260 nm for the adenine ring). nih.gov HPLC can be used to monitor reaction kinetics by quantifying the decrease in substrates (salicylic acid, ATP) and the increase in products (this compound, pyrophosphate) over time. oup.com

ParameterTypical ConditionPurpose
Column Reversed-phase (e.g., Ascentis® C18, ODS-2). oup.comSeparates compounds based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., water with 0.1% TFA) and organic solvent (e.g., acetonitrile). Elutes compounds from the column.
Detector UV-Vis Diode Array Detector (DAD).Detects and quantifies analytes by absorbance.
Detection Wavelength ~254-260 nm. nih.govCorresponds to the absorbance maximum of the adenine chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and quantifying molecules. nih.gov After separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer.

The first stage of tandem mass spectrometry (MS/MS) selects the parent or precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound (C₁₇H₁₈N₅O₉P, exact mass 467.0842). nih.gov This ion is then fragmented, and the resulting product ions are analyzed in the second stage of MS. The fragmentation pattern is a unique signature that confirms the identity of the compound. For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity. mdpi.com LC-MS/MS is the definitive method for confirming the presence of this compound in complex biological samples. escholarship.orgnih.gov

TechniquePrincipleApplication
LC-MS/MS Separation by HPLC followed by mass-selective detection, including fragmentation of the parent ion to generate a characteristic spectrum of product ions. nih.govUnambiguous identification and precise quantification of this compound in complex mixtures. escholarship.org
Ionization Electrospray Ionization (ESI), typically in positive or negative ion mode. nih.govmdpi.comGenerates gas-phase ions from the LC eluent.
Parent Ion (M+H)⁺ m/z 468.092Corresponds to the protonated molecule of this compound.
Key Fragment Ion m/z 332.09Corresponds to the protonated AMP moiety after loss of the 2-hydroxybenzoyl group.

Radiometric and Coupled Enzymatic Assays

Enzymatic assays are crucial for studying the kinetics of enzymes that synthesize this compound. These assays measure either the consumption of a substrate or the formation of a product.

Radiometric Assays: These highly sensitive assays use radiolabeled substrates. A common method for adenylating enzymes is the ATP-[³²P]pyrophosphate exchange assay. nih.gov This assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which occurs as a reverse reaction of adenylation. The rate of this exchange is dependent on the presence of the substrate (salicylic acid) and the enzyme, providing a measure of the enzyme's activity. The radiolabeled ATP formed is typically separated from the unreacted [³²P]PPi using charcoal binding and quantified by scintillation counting.

Coupled Enzymatic Assays: These assays link the reaction of interest to a second, easily measurable reaction. Since the formation of this compound from salicylic acid and ATP also produces pyrophosphate (PPi) and consumes ATP, assays can be designed to detect any of these components. A common approach is to detect the amount of AMP produced by subsequent enzymatic hydrolysis of the adenylate or to measure the depletion of ATP. Luciferase-based assays are frequently used for this purpose; the enzyme luciferase produces light in an ATP-dependent reaction. nih.gov As the primary reaction consumes ATP, the light output from the coupled luciferase reaction decreases, providing a measure of the primary enzyme's activity. nih.gov Alternatively, the formation of AMP can be monitored using a series of coupled enzymes that ultimately convert AMP to a detectable signal, such as the conversion of AMP to ATP, which is then measured by luciferase, resulting in an increase in luminescence. nih.gov

Assay TypePrincipleSubstrate/Product Measured
Radiometric Assay Measures the enzyme-dependent incorporation of a radiolabel from one substrate into another.ATP-[³²P]pyrophosphate exchange. nih.gov
Coupled Enzymatic Assay (ATP Depletion) The consumption of ATP by the primary enzyme is measured by a coupled reaction (e.g., luciferase) that requires ATP. nih.govATP.
Coupled Enzymatic Assay (AMP Detection) The formation of AMP (directly or via hydrolysis of the adenylate) is measured by a cascade of enzymes that convert AMP to a detectable signal. nih.govasm.orgAMP.

ATP/Pyrophosphate Exchange Assays

The ATP/pyrophosphate (PPi) exchange assay is a classic and direct method for measuring the adenylation activity of enzymes that produce acyl-adenylate intermediates. nih.govrsc.org This assay measures the first half-reaction of adenylation in reverse, quantifying the enzyme-catalyzed exchange of radiolabeled pyrophosphate into an ATP molecule. nih.gov It is a highly sensitive technique used to confirm the activity of purified enzymes and to determine their steady-state kinetic parameters. nih.govscispace.com

The principle involves incubating the adenylating enzyme (e.g., MbtA or YbtE) with its specific aryl acid substrate (salicylic acid), ATP, and a radiolabeled form of pyrophosphate, typically [³²P]PPi. nih.gov The enzymatic reaction leads to the formation of [³²P]ATP. The reaction is then stopped, and the radiolabeled ATP is separated from the unreacted [³²P]PPi, often using methods like charcoal precipitation, which binds the nucleotide but not the inorganic pyrophosphate. nih.gov The radioactivity incorporated into the ATP is then quantified to determine the reaction velocity. This assay has been instrumental in the biochemical characterization of enzymes involved in the biosynthesis of siderophores. nih.gov

Table 1: Typical Components for an ATP/PPi Exchange Assay

ComponentTypical Concentration/AmountPurposeReference
Buffer 75 mM Tris-HCl, pH 7.5Maintains optimal pH for enzyme activity nih.gov
Enzyme 50-275 nMCatalyzes the adenylation reaction nih.gov
Salicylic Acid 250 µMAryl acid substrate nih.gov
ATP 0.2 mMAdenyl-group donor nih.gov
MgCl₂ 10 mMEssential cofactor for the enzyme nih.gov
DTT 2 mMReducing agent to maintain enzyme integrity nih.gov
[³²P]Pyrophosphate Variable (Tracer)Radiolabeled substrate for exchange reaction nih.gov

Continuous Spectrophotometric Assays

Continuous spectrophotometric assays offer a significant advantage over endpoint or radioisotopic assays by allowing for real-time monitoring of enzyme activity. These methods are generally safer, as they avoid the use of radioactive materials, and are well-suited for high-throughput screening of potential enzyme inhibitors. nih.govnih.gov For the study of this compound formation, these assays are typically designed as coupled-enzyme systems that detect the release of either pyrophosphate (PPi) or AMP. nih.gov

A common approach measures the release of PPi. scispace.com In this system, the formation of this compound from salicylic acid and ATP releases one molecule of PPi. This PPi is then immediately hydrolyzed by an excess of inorganic pyrophosphatase, a coupling enzyme, to produce two molecules of inorganic phosphate (B84403) (Pi). scispace.comresearchgate.net The production of Pi is then monitored by a third enzyme, purine (B94841) nucleoside phosphorylase, which catalyzes the phosphorolysis of a chromogenic substrate such as 7-methyl-6-thioguanosine (B160171) (MesG). This reaction yields a product, 7-methyl-6-thioguanine, which results in an increase in absorbance at a specific wavelength (e.g., 360 nm) that can be continuously recorded by a spectrophotometer. scispace.com The rate of change in absorbance is directly proportional to the rate of the primary adenylation reaction.

Table 2: Example of a Coupled Enzyme System for Continuous Spectrophotometric Assay

ComponentRoleReference
Primary Enzyme (e.g., Salicyl-AMP Ligase) Catalyzes the formation of this compound and PPi. scispace.com
Substrates (Salicylic Acid, ATP) Reactants for the primary enzyme. scispace.com
Inorganic Pyrophosphatase Coupling enzyme 1: Hydrolyzes PPi to 2 Pi. scispace.comresearchgate.net
Purine Nucleoside Phosphorylase Coupling enzyme 2: Catalyzes the reaction between Pi and MesG. scispace.com
7-methyl-6-thioguanosine (MesG) Chromogenic substrate: Its conversion leads to a detectable absorbance change. scispace.com
Spectrophotometer Instrument used to monitor the change in absorbance over time. diva-portal.org

Synthetic Biology and Metabolic Engineering Applications

Heterologous Expression of 2-hydroxybenzoyl-AMP Biosynthetic Enzymes

The biosynthesis of this compound is initiated from chorismate and involves a series of enzymatic reactions. Key to this process is the activation of 2-hydroxybenzoic acid (salicylate) by a specific ligase that attaches an AMP moiety, forming the high-energy this compound intermediate. The genes encoding these biosynthetic enzymes can be expressed in foreign host organisms to reconstruct or engineer the metabolic pathway.

Recombinant Production in Model Organisms (e.g., Escherichia coli)

Escherichia coli is a widely used host for the recombinant production of proteins and metabolites due to its well-characterized genetics, rapid growth, and the availability of numerous genetic tools. nih.govscielo.br The heterologous expression of enzymes involved in this compound biosynthesis in E. coli has been a key strategy for studying their function and for producing related compounds. jmb.or.krresearchgate.net

For instance, the enzymes responsible for converting chorismate to 2-hydroxybenzoic acid, such as isochorismate synthase (EntC) and isochorismate pyruvate (B1213749) lyase (PchB), have been successfully expressed in E. coli. jmb.or.kr Subsequently, a hydroxybenzoyl-AMP ligase, such as EntE from E. coli or a homologous enzyme from another organism, can be co-expressed to produce this compound from the synthesized salicylate (B1505791). jmb.or.krresearchgate.netnih.gov

The production of recombinant proteins in E. coli can be optimized by several factors, including the choice of expression vector and promoter, codon optimization of the heterologous genes, and cultivation conditions such as temperature and inducer concentration. nih.govscielo.br High-cell-density fermentation techniques can further enhance the volumetric productivity of the desired compound. nih.gov

Enzyme/ProteinSource OrganismHost OrganismPurpose of ExpressionReference
Isochorismate synthase (EntC)Escherichia coliEscherichia coliSynthesis of 2-hydroxybenzoic acid jmb.or.kr
Isochorismate pyruvate lyase (PchB)Pseudomonas fluorescensEscherichia coliSynthesis of 2-hydroxybenzoic acid jmb.or.kr
2,3-dihydroxybenzoate-AMP ligase (EntE)Escherichia coliEscherichia coliActivation of 2,3-dihydroxybenzoate researchgate.net
Hydroxybenzoic acid-CoA ligase (hbad)Rhodopseudomonas palustrisEscherichia coliSynthesis of hydroxybenzoyl-CoA jmb.or.kr
BAHD N-acyltransferase (OsHCT)Oryza sativa (Rice)Escherichia coliAmide formation for derivative synthesis jmb.or.kr

Engineering Microbial Pathways for Production of this compound Derivatives

Metabolic engineering provides a powerful toolkit to manipulate the metabolism of microorganisms for the overproduction of desired chemicals. nih.govnih.gov This includes the engineering of pathways for the synthesis of derivatives of this compound.

Pathway Optimization for Enhanced Yields

To increase the production of this compound or its derivatives, several metabolic engineering strategies can be employed. These often focus on increasing the precursor supply, eliminating competing pathways, and balancing the expression of pathway enzymes.

A key precursor for this compound is chorismate, which is derived from the shikimate pathway. Overexpression of key enzymes in the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroGf), can increase the intracellular pool of chorismate available for the production of 2-hydroxybenzoic acid. jmb.or.kr

Furthermore, deleting genes that encode for enzymes that divert precursors into competing metabolic pathways can significantly enhance the flux towards the desired product. For example, knocking out genes involved in the biosynthesis of aromatic amino acids can redirect the metabolic flux towards chorismate and subsequently to 2-hydroxybenzoic acid.

Balancing the expression levels of the heterologous enzymes is also crucial for maximizing product yield. This can be achieved by using promoters of different strengths or by varying the gene copy number. For instance, in the synthesis of N-2-hydroxybenzoyl tryptamine (B22526), it was observed that the accumulation of the intermediate 2-hydroxybenzoic acid indicated that the downstream pathway involving tryptophan synthesis was a limiting factor. jmb.or.kr

StrategyTargetOrganismOutcomeReference
Overexpression of feedback-resistant DAHP synthase (aroGf)Shikimate pathwayEscherichia coliIncreased chorismate supply jmb.or.kr
Overexpression of isochorismate synthase (entC) and isochorismate pyruvate lyase (pchB)2-HBA synthesisEscherichia coliIncreased 2-hydroxybenzoic acid production jmb.or.kr
Deletion of competing pathwaysAromatic amino acid biosynthesisEscherichia coliIncreased precursor availability
Co-expression of tryptophan decarboxylase (TDC)Tryptamine synthesisEscherichia coliProduction of 2-HBT from glucose jmb.or.kr

Exploration of Diversified Product Formation

The activated nature of this compound makes it an excellent precursor for the enzymatic synthesis of a variety of derivatives. By introducing additional enzymes that can utilize this intermediate, a diverse range of novel compounds can be produced.

For example, by co-expressing a tryptophan decarboxylase and an acyl-CoA transferase in an E. coli strain engineered to produce 2-hydroxybenzoyl-CoA (a related activated intermediate), researchers have successfully synthesized N-2-hydroxybenzoyl tryptamine. jmb.or.kr This demonstrates the potential for creating novel bioactive molecules by combining modules from different biosynthetic pathways.

The substrate flexibility of some of the biosynthetic enzymes can also be exploited for diversified product formation. The loading module of rifamycin (B1679328) synthetase, for example, shows tolerance for various substituted benzoates, suggesting that it could be used to produce a range of rifamycin analogs. qmul.ac.uk Similarly, the promiscuity of certain tailoring enzymes in natural product biosynthesis can lead to the generation of a library of related compounds. researchgate.net This principle can be applied to pathways involving this compound to create novel chemical diversity.

Future research in this area could involve the use of directed evolution or protein engineering to alter the substrate specificity of the enzymes involved, further expanding the range of possible products. nih.gov Computational design and high-throughput screening methods will also play a crucial role in identifying and optimizing novel biosynthetic pathways.

Future Research Directions and Open Questions

Unidentified Enzymatic Transformations and Associated Pathways

The primary established role for 2-hydroxybenzoyl-AMP is as an activated precursor for incorporation into non-ribosomally synthesized siderophores, such as amychelin. acs.org In these pathways, a hydroxybenzoyl-AMP ligase activates 2-hydroxybenzoic acid (salicylate), which is then typically transferred to an aryl carrier protein (ArCP) domain of a non-ribosomal peptide synthetase (NRPS). acs.orgnih.gov However, the full extent of the metabolic network involving this compound and related activated molecules is likely not completely understood.

One area of investigation is the potential for alternative enzymatic transformations downstream of this compound formation. The discovery of an anaerobic degradation pathway for 2-hydroxybenzoate in a denitrifying bacterium, which proceeds through the related intermediate 2-hydroxybenzoyl-CoA, suggests that alternative metabolic fates exist. nih.gov In this pathway, 2-hydroxybenzoyl-CoA is reductively dehydroxylated to benzoyl-CoA, channeling it into a central anaerobic aromatic metabolism pathway. nih.gov This raises the question of whether similar or different dehydroxylating or modifying enzymes could act on this compound or the subsequent 2-hydroxybenzoyl-thioester on its carrier protein in other organisms.

Furthermore, the diversity of siderophores produced by some bacteria, such as the various protochelin and aminochelin derivatives from Azotobacter vinelandii, hints at a complex and potentially modular set of biosynthetic and tailoring enzymes. nih.govcapes.gov.br Bioinformatic analyses of siderophore biosynthetic gene clusters often reveal genes with unassigned functions. nih.govnih.gov These uncharacterized enzymes could be responsible for novel modifications to the 2-hydroxybenzoyl moiety after its initial activation and incorporation, leading to new siderophore structures or other bioactive molecules. Research into these orphan enzymes is critical to fully map the metabolic potential stemming from this compound.

Enzyme FamilyKnown ReactionPotential Unidentified Reactions
Hydroxybenzoyl-AMP Ligases Activation of 2-hydroxybenzoate to this compound for siderophore biosynthesis. acs.orgActivation for pathways other than siderophore synthesis; broader substrate specificity.
Acyl-CoA Reductases (Dehydroxylating) Reductive dehydroxylation of 2-hydroxybenzoyl-CoA to benzoyl-CoA in anaerobic degradation. nih.govAction on ArCP-bound 2-hydroxybenzoyl groups; modification of siderophore precursors.
Orphan Enzymes in Siderophore Clusters Function often unknown. nih.govnih.govTailoring reactions (e.g., glycosylation, hydroxylation, acylation) on the 2-hydroxybenzoyl moiety of siderophores.

High-Resolution Structural Biology of Challenging Enzyme Systems

Understanding the precise molecular mechanisms of this compound synthesis and transfer requires high-resolution structural data of the enzymes involved. While significant progress has been made, substantial challenges remain, particularly concerning large, multi-enzyme complexes.

The crystal structure of 2,3-dihydroxybenzoate-AMP ligase (DhbE) from Bacillus subtilis, an archetype for aryl acid activating domains, has provided foundational insights. ebi.ac.uk This structure revealed a two-domain "hammer-and-anvil" fold, with the active site located at the interface, and has become a model for understanding how these enzymes recognize their aryl acid substrates and catalyze adenylation. ebi.ac.uk

However, a major frontier is to solve the structure of these ligases in complex with their downstream partners, specifically the aryl carrier protein (ArCP) or the larger NRPS assembly. These multi-component systems are often flexible and transient, making them intractable targets for crystallization. latrobe.edu.au Obtaining high-resolution structures of these complexes is essential to understand:

The mechanism of hand-off, where the newly synthesized this compound is transferred to the ArCP.

The protein-protein interactions that ensure fidelity and efficiency in the biosynthetic pathway.

The conformational changes that occur during the catalytic cycle.

Resolving these complex structures will likely require a combination of advanced techniques, including cryo-electron microscopy (cryo-EM) for large assemblies, nuclear magnetic resonance (NMR) spectroscopy for studying dynamics and transient interactions, and sophisticated computational modeling. Success in this area would not only illuminate the fundamental biology of siderophore synthesis but also provide a structural blueprint for re-engineering these systems.

Advanced Metabolic Engineering Strategies for Biotechnological Research Applications

The enzymes that synthesize and utilize this compound and related intermediates are powerful tools for synthetic biology and metabolic engineering. Researchers are increasingly harnessing these biocatalysts to produce novel, high-value compounds in engineered microbial hosts like Escherichia coli. jmb.or.krjmb.or.kr

A key strategy involves the heterologous expression of biosynthetic pathways to create novel bioactive conjugates. For example, scientists have successfully produced N-2-hydroxybenzoyl tryptamine (B22526), a compound with potential therapeutic activities, in E. coli. jmb.or.krjmb.or.kr This was achieved by introducing a multi-gene pathway comprising:

Enzymes to synthesize 2-hydroxybenzoic acid from the central metabolite chorismate. jmb.or.kr

A hydroxybenzoic acid-CoA ligase to activate the 2-HBA. jmb.or.krjmb.or.kr

An acyltransferase to catalyze the final condensation between the activated 2-hydroxybenzoyl-CoA and tryptamine. jmb.or.kr

To enhance the yield of these target molecules, advanced metabolic engineering approaches are employed. These include redirecting carbon flux towards essential precursors, such as engineering the shikimate pathway to increase the supply of chorismate, and eliminating competing metabolic pathways that drain precursors away from the desired product. jmb.or.krmdpi.com

Future research in this area will likely focus on expanding the chemical diversity of the products. By combining ligases with different substrate specificities with a wide array of acyltransferases and amine-containing substrates, a vast chemical space of novel benzoyl-amine conjugates can be explored. Furthermore, integrating these biosynthetic pathways with high-throughput screening methods could accelerate the discovery of new molecules with valuable pharmaceutical or agricultural properties. The development of robust, engineered microbial chassis for the production of these compounds represents a sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.govacs.org

Engineering StrategyTargetGoalReference
Heterologous Pathway Introduction E. coliSynthesis of N-2-hydroxybenzoyl tryptamine and 4-hydroxybenzoyl tyramine. jmb.or.krjmb.or.kr
Precursor Pathway Engineering Shikimate Pathway in E. coliIncrease supply of chorismate for hydroxybenzoic acid synthesis. jmb.or.kr
Substrate Funneling Introduction of specific ligases and transferasesChanneling of 2-hydroxybenzoate and various amines into novel amide products. jmb.or.kr
Host Strain Optimization E. coliImprove tolerance to and production of p-hydroxybenzoic acid. nih.gov

Q & A

Q. Optimization Strategy :

ParameterOptimal RangeImpact on Yield
Catalyst0.1–0.3 eq DCCMaximizes coupling efficiency
Reaction Time12–24 hrsReduces hydrolysis of intermediates
pH6.5–7.5Stabilizes AMP’s phosphate group

Which analytical techniques are most effective for structural elucidation and purity assessment of this compound, and how should researchers validate these methods?

Basic Research Question

  • Structural Characterization :
    • NMR : 1^1H and 13^13C NMR confirm the ester linkage between 2-hydroxybenzoic acid and AMP. Aromatic protons (δ 6.8–7.5 ppm) and AMP’s ribose protons (δ 3.5–4.5 ppm) are diagnostic .
    • FTIR : Peaks at 1720–1740 cm1^{-1} (ester C=O) and 1250–1270 cm1^{-1} (P=O) validate functional groups .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve this compound from impurities. Retention times should match certified standards .
    • GC-MS : Useful for detecting volatile degradation products after derivatization .

Q. Validation Protocol :

  • Linearity : Calibration curves (R2^2 > 0.99) across 0.1–100 µg/mL.
  • Repeatability : ≤5% RSD for triplicate injections .

How does the buffering capacity of this compound compare to traditional biological buffers in maintaining pH stability under varying experimental conditions?

Intermediate Research Question
this compound’s buffering capacity stems from its phenolic hydroxyl (pKa ~2.9) and phosphate groups (pKa ~6.5 and ~12). Compared to traditional buffers (e.g., Tris, pH 7–9; HEPES, pH 6.8–8.2), it offers a broader effective range (pH 2.5–7.5), making it suitable for acidic enzymatic assays .

Q. Experimental Validation :

  • pH Stability Test : Incubate 10 mM this compound in buffers at 4–37°C. Monitor pH drift using a calibrated electrode over 24 hours .
  • Interference Check : Assess impact on enzyme activity (e.g., lysozyme) compared to Tris buffer .

What strategies should be employed to address contradictory bioactivity data in studies investigating this compound’s antimicrobial mechanisms?

Advanced Research Question
Contradictions often arise from:

  • Strain Variability : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Assay Conditions : Standardize inoculum size (CFU/mL) and culture media (e.g., Mueller-Hinton broth) .
  • Mechanistic Studies : Combine MIC assays with transcriptomics to identify target pathways (e.g., cell wall synthesis) .

Q. Resolution Workflow :

Replicate experiments in triplicate.

Cross-validate using orthogonal methods (e.g., fluorescence microscopy for membrane disruption).

Apply statistical rigor (e.g., ANOVA with post-hoc tests) .

What computational approaches are available for predicting the physicochemical properties and interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to bacterial membranes (e.g., lipid bilayer models) to assess penetration kinetics .
  • Docking Studies : Use AutoDock Vina to predict affinity for enzymes like dihydrofolate reductase (target for antifolates) .
  • QSAR Modeling : Correlate logP values with antimicrobial activity to guide derivative design .

Q. Tools and Databases :

ToolApplicationReference
LAMP2AMP sequence-structure database
PubChemPhysicochemical data

How can researchers design robust dose-response experiments to establish the therapeutic index of this compound in preclinical models?

Advanced Research Question

  • In Vivo Models : Use murine infection models (e.g., thigh abscess) with escalating doses (1–100 mg/kg). Monitor survival and organ toxicity (e.g., liver enzymes) .

  • Therapeutic Index (TI) :
    TI=LD50ED50TI = \frac{LD_{50}}{ED_{50}}

    Aim for TI >10 to justify clinical translation.

Q. Data Interpretation :

  • Hill Slope Analysis : Fit dose-response curves to assess efficacy thresholds.
  • Confounding Factors : Control for metabolic differences (e.g., cytochrome P450 activity) using knockout models .

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Reactant of Route 1
Reactant of Route 1
2-hydroxybenzoyl-AMP
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.